molecular formula C15H15BrN4S B610444 Remodelin hydrobromide

Remodelin hydrobromide

Cat. No.: B610444
M. Wt: 363.3 g/mol
InChI Key: XNWBCMSPDCSWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Remodelin hydrobromide primarily targets the N-acetyltransferase 10 (NAT10) enzyme . NAT10 is a nucleolar N-acetyltransferase involved in the stabilization of microtubules . It also plays a role in the acetylation of N (4)‐Acetylcytidine (ac4C) . Key therapeutic targets of Remodelin against osteosarcoma (OS) have been identified as CASP3, ESR2, FGFR2, IGF1, and MAPK1 .

Mode of Action

This compound inhibits NAT10, which leads to changes in the acetylation of ac4C . This inhibition results in hypoacetylation modifications and hyperacetylation modifications . The presence of Remodelin can suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride (CoCl2) or hypoxia in a dose or time-dependent way .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to alter mitochondrial fatty acid elongation (MFAE) and mitochondrial beta-oxidation . Key enzymes associated with the MFAE pathway, such as Enoyl-CoA hydratase, short chain 1, mitochondrial (ECHS1), and Mitochondrial trans-2-enoyl-CoA reductase (MECR), show altered expression in the presence of Remodelin .

Pharmacokinetics

The compound’s ability to inhibit nat10 and affect various biochemical pathways suggests that it can penetrate cellular membranes and exert its effects intracellularly .

Result of Action

This compound has been shown to inhibit the proliferation of OS cells and reduce the expression of three genes: ESR2, IGF1, and MAPK1 . It also suppresses the elevated level of HIF-1α protein and its nuclear translocation . Furthermore, Remodelin can inhibit in vitro cell migration, invasion, and tube-formation .

Action Environment

The action of this compound can be influenced by environmental factors such as hypoxia . For instance, the presence of Remodelin can suppress the elevated level of HIF-1α protein and its nuclear translocation induced by hypoxia . This suggests that the compound’s action, efficacy, and stability may vary depending on the cellular environment.

Biochemical Analysis

Biochemical Properties

Remodelin Hydrobromide interacts with NAT10, a nucleolar N-acetyltransferase . NAT10 is involved in the acetylation of microtubules, contributing to their stabilization . The presence of this compound can suppress the elevated level of Hypoxia-inducible factors (HIFs) protein and its nuclear translocation induced by either treatment of cobalt chloride or hypoxia in a dose or time-dependent way .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it can suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride or hypoxia in a dose or time-dependent way . More importantly, this compound could also inhibit the constitutional expression of HIF-1α and HIF-2α in VHL mutant 786-0 cells . In biological analysis, the treatment of cultured HUVECs with this compound could inhibit in vitro cell migration and invasion and tube-formation .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of NAT10 . This inhibition leads to a decrease in the acetylation of microtubules, thereby affecting their stabilization . Furthermore, it suppresses the elevated level of HIF-1α protein and its nuclear translocation .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, it has been shown to suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride or hypoxia in a dose or time-dependent way .

Metabolic Pathways

This compound is involved in the acetylation of microtubules, a process mediated by NAT10 . This process is part of the larger metabolic pathway of protein acetylation. Specific enzymes or cofactors that this compound interacts with are not mentioned in the search results.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Remodelin hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield new compounds with different functional groups .

Properties

IUPAC Name

4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S.BrH/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13;/h5-8,10H,1-4H2,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWBCMSPDCSWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N4-acetylcytidine modification in myeloid cells within the context of cancer?

A1: Myeloid cells play a crucial role in the immune system's response to cancer. While the abstract doesn't delve into specific mechanisms, it highlights that downregulation of N4-acetylcytidine, a type of RNA modification, in myeloid cells leads to two significant outcomes []:

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